Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)-
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Overview
Description
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- is an organic compound with the molecular formula C9H16 It is a cycloalkane derivative characterized by a three-membered ring structure with two methyl groups and a 1-methyl-2-propenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- can be achieved through several methods. One common approach involves the reaction of allylic halides with strong bases, such as sodium amide, to form the cyclopropane ring. Another method includes the use of transition metal catalysts to facilitate the cyclopropanation of alkenes.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), UV light or heat
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopropanes
Scientific Research Applications
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane, 1,1-dimethyl-2-(2-methyl-1-propenyl)-
- Cyclopropane, 1,1-dimethyl-2-methylene-
- Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate
Uniqueness
Cyclopropane, 1,1-dimethyl-2-(1-methyl-2-propenyl)- is unique due to its specific substituent pattern and the resulting chemical properties
Properties
CAS No. |
74779-84-3 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
2-but-3-en-2-yl-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C9H16/c1-5-7(2)8-6-9(8,3)4/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
HRPHMXVIOTYCKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C1CC1(C)C |
Origin of Product |
United States |
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